N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a methoxyphenyl group and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the condensation of 4-methoxyacetophenone with 4-methylbenzenesulfonamide under acidic conditions. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of concentrated hydrochloric acid under reflux for a few hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-(1-(4-methoxyphenyl)ethyl)-4-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Methoxyphenyl)ethylidene)-N-(4-(2-Methoxyphenyl)-1-piperazinyl)amine
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
Uniqueness
N-(1-(4-Methoxyphenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a methylbenzenesulfonamide moiety
Properties
Molecular Formula |
C16H17NO3S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
(NE)-N-[1-(4-methoxyphenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-12-4-10-16(11-5-12)21(18,19)17-13(2)14-6-8-15(20-3)9-7-14/h4-11H,1-3H3/b17-13+ |
InChI Key |
BPPMYSBJHTYRRZ-GHRIWEEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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